![molecular formula C13H9F3O3 B1620925 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one CAS No. 259251-82-6](/img/structure/B1620925.png)
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one
Descripción general
Descripción
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one, also known as TFP, is a synthetic compound used in scientific research. TFP is a ketone with a molecular formula of C13H8F3O2 and a molecular weight of 260.2 g/mol. It is a white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). TFP is widely used in the field of biochemistry and pharmacology due to its ability to inhibit protein kinases.
Mecanismo De Acción
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one inhibits protein kinases by binding to the ATP binding site, which prevents the transfer of phosphate groups to target proteins. Protein kinases require ATP to transfer phosphate groups to target proteins, which is essential for their activity. By binding to the ATP binding site, 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one prevents the transfer of phosphate groups and inhibits the activity of protein kinases.
Biochemical and Physiological Effects
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one inhibits the activity of various protein kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinases (MAPKs). 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has also been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying the role of protein kinases in various cellular processes. 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one is also soluble in organic solvents such as ethanol and DMSO, which makes it easy to prepare stock solutions for experiments. However, 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has some limitations. It is a synthetic compound that may not accurately mimic the activity of natural compounds in vivo. 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one may also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one. One area of research is the development of 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one analogs with improved selectivity and potency. Another area of research is the identification of new protein kinase targets for 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one. 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one has been shown to inhibit several protein kinases, but there may be other protein kinases that are sensitive to 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one that have not yet been identified. Finally, 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one can be used in combination with other compounds to enhance its activity or to target multiple pathways simultaneously.
Aplicaciones Científicas De Investigación
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one is widely used in scientific research as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. They are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. 1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one inhibits protein kinases by binding to the ATP binding site, which prevents the transfer of phosphate groups to target proteins.
Propiedades
IUPAC Name |
1-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3/c1-8(17)10-6-7-11(18-10)9-4-2-3-5-12(9)19-13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYTSJZEMZCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372410 | |
| Record name | 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one | |
CAS RN |
259251-82-6 | |
| Record name | 1-{5-[2-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1620843.png)
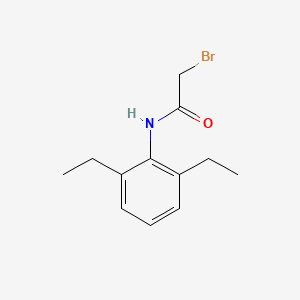
![5-(Chloromethyl)-3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1620847.png)
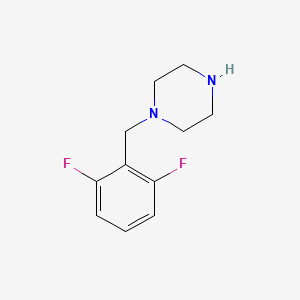
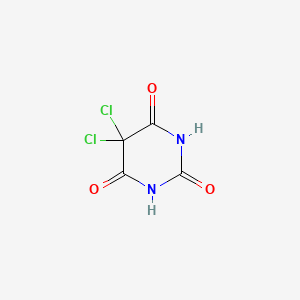

![1-[4-(4-Methylphenyl)phenoxy]propan-2-one](/img/structure/B1620852.png)
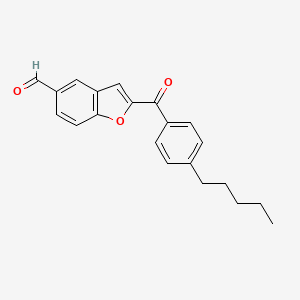
![2-[(3-Formyl-2-thienyl)methylidene]malononitrile](/img/structure/B1620856.png)

![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1620862.png)
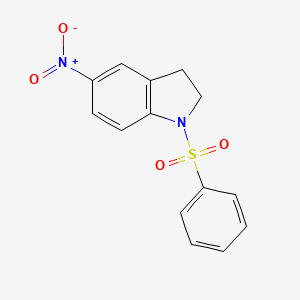
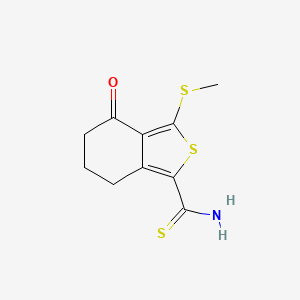
![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)